molecular formula C13H19NO3 B2861974 benzyl N-(3-hydroxy-3-methylbutyl)carbamate CAS No. 1338492-99-1

benzyl N-(3-hydroxy-3-methylbutyl)carbamate

Cat. No.: B2861974
CAS No.: 1338492-99-1
M. Wt: 237.299
InChI Key: RJMZJMYRJXFMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-(3-hydroxy-3-methylbutyl)carbamate is a carbamate derivative characterized by a benzyloxycarbonyl (Cbz) group attached to a 3-hydroxy-3-methylbutylamine moiety. Carbamates are widely used in medicinal chemistry as protecting groups for amines and as bioactive motifs due to their stability and hydrogen-bonding capabilities . The hydroxyl and methyl groups in the 3-hydroxy-3-methylbutyl chain likely enhance solubility and influence steric interactions, making this compound relevant for applications in drug design and catalysis .

Properties

IUPAC Name

benzyl N-(3-hydroxy-3-methylbutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,16)8-9-14-12(15)17-10-11-6-4-3-5-7-11/h3-7,16H,8-10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMZJMYRJXFMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCNC(=O)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Comparison with Similar Compounds

Benzyl N-(3-Hydroxypropyl)carbamate

  • Structure : Features a shorter 3-hydroxypropyl chain instead of the 3-methylbutyl group.
  • This compound is commercially available and serves as a precursor for peptide synthesis .
  • Applications: Used in the synthesis of β-amino alcohols and as an intermediate in bioactive molecule preparation.

Benzyl N-[3-Hydroxy-3-(hydroxymethyl)cyclobutyl]carbamate

  • Structure : Incorporates a cyclobutane ring with dual hydroxyl groups, offering rigidity and distinct hydrogen-bonding geometry.
  • Properties : The cyclic structure enhances metabolic stability compared to linear analogs. This derivative is explored in oncology for targeting DNA repair pathways .

Benzyl N-(3-Methylazetidin-3-yl)carbamate Hydrochloride

  • Structure : Contains a 3-methylazetidine ring, introducing conformational constraints.
  • Properties : The azetidine ring improves bioavailability and membrane permeability, making it valuable in central nervous system (CNS) drug development .

Di-Carbamates (e.g., Di-Ethyl or Di-4-Nitrophenyl Carbamates)

  • Structure : Two carbamate groups attached to isosorbide or similar scaffolds.
  • Properties: Di-carbamates exhibit dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), unlike mono-carbamates like benzyl N-(3-hydroxy-3-methylbutyl)carbamate, which are selective for BuChE .

Structural and Functional Data Table

Compound Name Molecular Formula Key Substituents Biological Activity/Applications Reference
This compound* C₁₃H₁₉NO₃ 3-hydroxy-3-methylbutyl chain Potential BuChE inhibition, drug precursor Hypothetical
Benzyl N-(3-hydroxypropyl)carbamate C₁₁H₁₅NO₃ 3-hydroxypropyl chain Peptide synthesis, β-amino alcohol precursor
Benzyl N-[3-hydroxy-3-(hydroxymethyl)cyclobutyl]carbamate C₁₃H₁₇NO₄ Cyclobutane ring with dual -OH DNA repair modulation (anticancer research)
Di-4-nitrophenyl carbamate C₁₉H₁₈N₂O₈ Dual 4-nitrophenyl groups Dual AChE/BuChE inhibition

*Hypothetical structure inferred from analogs.

Key Distinctions from Analogous Compounds

Chain Length and Branching : The 3-methylbutyl chain in the target compound introduces greater hydrophobicity and steric bulk compared to shorter-chain analogs like benzyl N-(3-hydroxypropyl)carbamate .

Enzyme Inhibition Profile: Unlike di-carbamates, which inhibit both AChE and BuChE, the target compound’s mono-carbamate structure limits activity to BuChE, enhancing selectivity .

Biological Activity

Benzyl N-(3-hydroxy-3-methylbutyl)carbamate is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H19NO3C_{13}H_{19}NO_3 and a molecular weight of approximately 237.29 g/mol. The compound features a benzyl group linked to a carbamate functional group, with a hydroxy group attached to a branched alkyl chain (3-hydroxy-3-methylbutyl). This unique structure contributes to its biological properties and potential applications in various fields, including organic synthesis and medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity , particularly against Gram-positive bacteria. Preliminary studies suggest that this compound may target bacterial cell walls, sharing a mechanism of action similar to that of established antibiotics like vancomycin. The minimum inhibitory concentration (MIC) values for various strains of Staphylococcus aureus and Enterococcus faecalis have shown promising results, indicating effective antibacterial properties .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4-8 µg/ml
Enterococcus faecalis4-8 µg/ml
Staphylococcus epidermidis4-8 µg/ml

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluating various carbamates found that this compound showed potent activity against both sensitive and drug-resistant strains of Gram-positive bacteria. Its effectiveness was particularly notable against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent in treating resistant infections .
  • Comparative Analysis : In comparative studies with other carbamates, this compound exhibited superior antibacterial properties compared to structurally similar compounds. This suggests that modifications in the alkyl chain significantly influence biological activity, emphasizing the importance of structural optimization in drug design.

Q & A

Basic: What synthetic methodologies are commonly used to prepare benzyl N-(3-hydroxy-3-methylbutyl)carbamate and its analogs?

Answer:
Synthesis typically involves reacting benzyl chloroformate with the corresponding amine (e.g., 3-hydroxy-3-methylbutylamine) under basic conditions. For example, tert-butyl carbamate derivatives are synthesized using tert-butyl chloroformate and aniline derivatives in the presence of triethylamine to neutralize HCl byproducts . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance reaction efficiency.
  • Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures purity (>95%).

Basic: How is structural characterization performed for this compound?

Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm the carbamate linkage (δ ~155–160 ppm for carbonyl) and hydroxy/alkyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • X-ray Crystallography : Software like SHELX refines crystal structures, resolving bond angles and stereochemistry . For example, SHELXL refines small-molecule structures with R-factors < 0.05 .

Advanced: How can researchers address discrepancies in biological activity data among structurally similar carbamates?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., hydroxy, benzyl groups) and test against assays (e.g., anti-metastatic activity in PC-3M-CT+ cells) .
  • Data Normalization : Control for variables like solubility (logP measurements) and metabolic stability (microsomal assays).
  • Mechanistic Studies : Use fluorescence polarization or SPR to quantify target binding affinities . For example, carbamates with bulkier substituents showed reduced cellular uptake, explaining lower activity .

Advanced: What strategies improve enantiomeric purity during chiral carbamate synthesis?

Answer:

  • Chiral Catalysts/Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts for asymmetric synthesis.
  • Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, with purity assessed via optical rotation .
  • Steric Effects : Bulky groups (e.g., tert-butyl) enhance stereochemical control during carbamate formation .

Basic: What storage conditions are optimal for benzyl carbamate derivatives?

Answer:

  • Temperature : Store at –20°C in airtight containers under nitrogen/argon.
  • Moisture Control : Use desiccants (silica gel) to prevent hydrolysis .
  • Light Sensitivity : Amber vials mitigate photodegradation.

Advanced: How to design pharmacokinetic (PK) studies for this carbamate?

Answer:

  • In Vitro Assays :
    • Microsomal Stability : Incubate with liver microsomes; quantify parent compound via LC-MS/MS.
    • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration .
  • In Vivo PK : Administer to rodents; collect blood at timed intervals. Non-compartmental analysis calculates t1/2, AUC, and Cmax.
  • Metabolite Identification : HRMS and NMR analyze urine/fecal samples for oxidative or hydrolytic metabolites .

Basic: Which analytical methods ensure purity and identity of the compound?

Answer:

  • HPLC : Reverse-phase C18 column (ACN/water gradient) with UV detection (λ = 254 nm).
  • TLC : Rf values compared to standards (silica gel, ethyl acetate/hexane).
  • Elemental Analysis : Matches calculated C/H/N/O percentages within ±0.4% .

Advanced: How can computational modeling predict biological interactions?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., HIF-1α). Validate with mutagenesis (e.g., alanine scanning) .
  • MD Simulations : GROMACS or AMBER simulate ligand-receptor dynamics (10–100 ns trajectories).
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity .

Advanced: How to resolve spectral contradictions (e.g., unexpected NMR peaks)?

Answer:

  • Dynamic Effects : Variable-temperature NMR identifies rotamers or tautomers.
  • Impurity Profiling : LC-MS/MS detects trace byproducts (e.g., hydrolysis products).
  • 2D NMR : COSY and HSQC resolve overlapping signals .

Basic: What safety protocols apply during carbamate handling?

Answer:

  • PPE : Lab coat, nitrile gloves, and goggles.
  • Ventilation : Fume hood for synthesis/purification steps.
  • Spill Management : Absorb with vermiculite; dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.